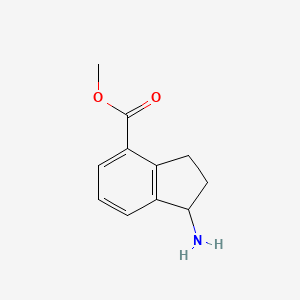

3-Ethynylpyridine-2,6-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-Ethynylpyridine-2,6-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular formula of 3-Ethynylpyridine-2,6-diamine is C7H7N3. The molecular weight is 133.15 g/mol.Chemical Reactions Analysis

The use of diamine-based ligands has been important in advances in copper-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylpyridine-2,6-diamine include a density of 1.0±0.1 g/cm3, boiling point of 170.5±13.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, enthalpy of vaporization of 39.0±3.0 kJ/mol, and flash point of 57.5±12.4 °C .Wissenschaftliche Forschungsanwendungen

Helix-Rotaxane Hybrid Systems

Researchers have utilized m-ethynylpyridine oligomers, related to 3-ethynylpyridine-2,6-diamine, in the stabilization of helical structures through mechanical crosslinking. This has led to the development of helix-rotaxane hybrid systems, which show potential in the creation of chiral ethynylpyridine helices, useful in materials science and molecular engineering (Hirokane et al., 2017).

Development of Polyimides

The synthesis of various polyimides using diamines including pyridine derivatives has been a focal point of research. These polyimides demonstrate significant solubility in common solvents, exceptional thermal stability, and potential for applications in electronics and materials science (Liaw et al., 2007). Additionally, fluorescent poly(pyridine-imide) films have been developed for potential use in sensing applications (Wang et al., 2008).

Synthesis of Novel Polyimides

Research has been conducted on the synthesis of novel polyimides using aromatic diamine monomers containing pyridine units. These polyimides have shown promising properties for advanced material applications, including high thermal stability and predominantly amorphous structures, which could be beneficial in a range of industrial applications (Zhang et al., 2005).

Fluorinated Polyimides

Studies on novel fluorinated polyimides derived from diamine monomers including pyridine derivatives have shown these materials to possess low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).

Protonation-Induced Fluorescence

Research on polyimides containing pyridine and triphenylamine groups has revealed interesting optical properties. These materials demonstrate protonation-induced fluorescence, suggesting potential applications in optical materials and sensors (Wang et al., 2008).

Wirkmechanismus

Mode of Action

It is known that diamine-based compounds can inhibit certain types of oxidases , but whether this applies to 3-Ethynylpyridine-2,6-diamine specifically is not clear

Biochemical Pathways

It is known that pyrrolopyrazine derivatives, which are structurally similar to 3-ethynylpyridine-2,6-diamine, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities

Safety and Hazards

Zukünftige Richtungen

The molecular ruby [Cr(ddpd)2]3+ (ddpd = N,N′-dimethyl-N,N′-dipyridin-2-ylpyridine-2,6-diamine) shows intense long-lived near-infrared (NIR) phosphorescence from metal-centered spin-flip states . This suggests potential future directions in the development of near-infrared emitters using early 3d metals .

Eigenschaften

IUPAC Name |

3-ethynylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLWBCLZSGCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717384 | |

| Record name | 3-Ethynylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyridine-2,6-diamine | |

CAS RN |

936342-42-6 | |

| Record name | 3-Ethynylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

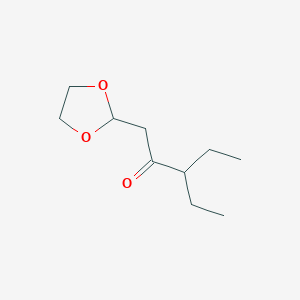

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

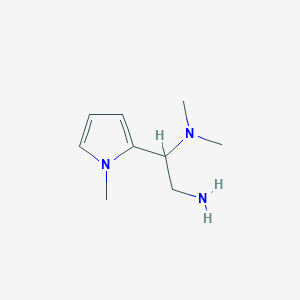

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)